molecular formula C5H7F3O2 B041813 3,3,3-Trifluoro-2,2-dimethylpropanoic acid CAS No. 889940-13-0

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Cat. No.: B041813
CAS No.: 889940-13-0
M. Wt: 156.1 g/mol
InChI Key: VMFSJVUPIXOCFO-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C5H7F3O2. It is a white to almost white powder or crystalline solid with a melting point of 73-77°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid typically involves the following steps :

    Starting Material: 2-Trifluoromethyl-2-propanol is reacted with acetonitrile and sodium hydride.

    Intermediate Formation: The reaction mixture is treated with p-toluenesulfonyl chloride, followed by aqueous workup to isolate the intermediate.

    Cyanation: The intermediate is then reacted with sodium cyanide in dimethylformamide under reflux conditions.

    Hydrolysis: The resulting product is hydrolyzed with sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

3,3,3-Trifluoro-2,2-dimethylpropanoic acid undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

    Decarboxylation: This compound can undergo decarboxylation to form trifluoromethyl-substituted hydrocarbons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3,3-Trifluoro-2,2-dimethylpropanoic acid has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is involved in the synthesis of inhibitors for enzymes such as neutrophil elastase and proteinase.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid involves its interaction with molecular targets through its trifluoromethyl group . This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with specific enzymes and receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

3,3,3-Trifluoro-2,2-dimethylpropanoic acid can be compared with other similar compounds, such as :

  • 3,3,3-Trifluoropropionic acid
  • 2,2-Difluoropropionic acid
  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • Fluoroacetic acid
  • 2-Fluoropropionic acid

These compounds share the trifluoromethyl group but differ in their structural and chemical properties The presence of additional fluorine atoms or different functional groups can significantly alter their reactivity and applications

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-4(2,3(9)10)5(6,7)8/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSJVUPIXOCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600802
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-13-0
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2,2-dimethylpropanoic acid
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Record name 3,3,3-Trifluoro-2,2-dimethylpropionic acid
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Synthesis routes and methods I

Procedure details

To a biphasic mixture of 1-methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (10.0 g, 45.8 mmol) and sodium periodate (137 g, 642 mmol) in a mixture solvent of CCl4:CH3CN:H2O (2:2:3, 550 ml) was added slowly ruthenium(III) chloride hydrate (0.517 g, 2.29 mmol) (black powder) while the reaction flask was kept in an ice-water bath. The mixture turned yellow rapidly then red after 5 minutes, ans was stirred for 0.5 h. The ice-water bath was removed and the reaction mixture was stirred vigorously, via a mechanical stirrer, overnight. The solids were filtered off, washed with 100 ml of DCM, 100 ml of H2O. The filtrate (pH ˜1) was basified with 10 N NaOH to pH >11, and the layers were separated, and the aq. layer was extracted with 130 ml of DCM. The aq. layer was then acidified carefully with conc. HCl to pH ˜1, extracted with 3×150 ml of DCM. The org layers were combined, dried (Na2SO4), and concentrated to give the title compound as an oil, which became a semi-solid upon drying on the vac line.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
137 g
Type
reactant
Reaction Step One
Name
CCl4 CH3CN H2O
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Reaction was carried out in two separate batches, employing 3.85 g of methyl 3,3,3-trifluoro-2,2-dimethylpropanoate in each batch. To a stirred refluxing suspension of sodium hydride (1.41 g of a 60% dispersion in mineral oil, 35 mmol) in dry THF (30 mL) (under an argon atmosphere) was added a mixture of crude methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (3.85 g) and dry acetonitrile (1.85 mL, 35 mmol), dropwise over the course of 45 mins. The resulting pale yellow suspension was heated at 70° C. for a further 15 h. After cooling to rt, both reaction batches were combined whereupon the solvent was removed in vacuo. The resulting orange foam was redissolved in water (200 mL) and washed with diethyl ether (2×200 mL), to remove residual mineral oil. The aqueous layer was separated, acidified to pH 2 with aqueous 2N hydrochloric acid and extracted with diethyl ether (3×200 mL). The combined ether layers were dried over MgSO4, filtered, then concentrated under reduced pressure to afford 5,5,5-trifluoro-4,4-dimethyl-3-oxopentanenitrile as a yellow oil (4.27 g, 37% from 3,3,3-trifluoro-2,2-dimethylpropionic acid) which was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.77 (s, 2H), 1.43 (s, 6H).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,3,3-Trifluoro-2,2-dimethylpropanoic acid useful for synthesizing specific types of heteroarenes?

A1: this compound is a valuable reagent for directly introducing the C(CF3)Me2 group into heteroarenes. This is particularly useful because the C(CF3)Me2 moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, which are crucial factors in drug design. [, ]

Q2: What are the advantages of using this compound in decarboxylative reactions compared to other methods?

A2: Traditional methods for incorporating the C(CF3)Me2 group often rely on transition-metal catalysts, which can be expensive and require additional purification steps. Research has shown that this compound can be used in decarboxylative reactions without needing any transition-metal catalyst. [] This makes the synthesis process more efficient and cost-effective. The base used in the reaction plays a crucial role in facilitating the decarboxylation and subsequent transfer of the C(CF3)Me2 group. [, ]

Q3: Can you provide specific examples of compounds synthesized using this compound?

A3: Research highlights the successful synthesis of various C(CF3)Me2-containing heteroarenes, including those with potential applications in drug discovery. For instance, the synthesis of CMe2CF3-containing chroman-4-ones, which are precursors for Transient Receptor Potential Vanilloid 1 (TRPV1) modulation, showcases the method's utility in medicinal chemistry. [] Additionally, the synthesis of 1,1-dimethyl-2,2,2-trifluoroethyl substituted oxindoles through a cascade process involving activated alkenes and C-H functionalization demonstrates the versatility of this approach. []

Q4: Are there any limitations or challenges associated with using this compound in synthesis?

A4: While this area of research is still developing, ongoing studies aim to address potential limitations and explore the full scope of this compound applications. Future research may focus on expanding the substrate scope, optimizing reaction conditions for broader applicability, and investigating the reactivity of this compound with various functional groups.

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